1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Overview
Description
“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a chemical compound with the empirical formula C9H9N3O and a molecular weight of 175.19 . It is a heterocyclic compound that contains an imidazole ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” consists of an imidazole ring fused with a pyridine moiety. The structure was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a solid compound . Its molecular weight is 175.19 .Scientific Research Applications
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- Imidazo[4,5-b]pyridines have been found to have significant therapeutic potential due to their structural resemblance to purines .
- They are known to play a crucial role in numerous disease conditions .
- They have been found to be GABA A receptor positive allosteric modulators .
- Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
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- New imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial features .
- The synthesis involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
- The structures of the synthesized compounds were elucidated on the basis of different spectral data .
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- Certain derivatives of 1, 3-diazole have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
- For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole compounds have been synthesized and evaluated for their anti-tubercular potential .
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Treatment of GPR81 Associated Disorders
- Compounds of the imidazo[4,5-b]pyridine class have been used in the treatment of GPR81 associated disorders .
- These disorders include dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
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- A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates have been synthesized and evaluated for their antiproliferative activity .
- These compounds have been tested on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674133 | |
Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone | |
CAS RN |
1186310-80-4 | |
Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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